Superior Antibacterial Potency of Oxazolidinones Derived from the 3-Fluoro-4-piperazino Moiety
The target compound serves as the core building block for the synthesis of Ranbezolid, an oxazolidinone antibacterial. Ranbezolid exhibits significantly enhanced in vitro activity compared to the clinically established oxazolidinone linezolid. The MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for Ranbezolid against a panel of 306 anaerobes was 0.5 µg/mL, which is 8-fold lower than the MIC90 of 4 µg/mL for linezolid [1]. This data demonstrates the value of the 3-fluoro-4-piperazinobenzoic acid scaffold in creating potent antibacterial agents.
| Evidence Dimension | In vitro antibacterial potency (MIC90) against a panel of 306 anaerobic bacteria |
|---|---|
| Target Compound Data | N/A (Data is for the derived compound, Ranbezolid) |
| Comparator Or Baseline | Linezolid |
| Quantified Difference | MIC90 for Ranbezolid (0.5 µg/mL) is 8-fold lower than for linezolid (4 µg/mL) |
| Conditions | MIC testing against a diverse panel of clinical anaerobic isolates |
Why This Matters
This evidence highlights that molecules built from this specific scaffold can achieve a quantifiably superior potency profile, justifying its selection over other intermediates for antibacterial drug discovery programs targeting oxazolidinones.
- [1] Hoellman, D. B., et al. (2003). Antianaerobe Activity of RBX 7644 (Ranbezolid), a New Oxazolidinone, Compared with Those of Eight Other Agents. Antimicrobial Agents and Chemotherapy, 47(3), 1143-1147. View Source
